molecular formula C8H9N3 B047977 6-(Dimethylamino)nicotinonitrile CAS No. 154924-17-1

6-(Dimethylamino)nicotinonitrile

Cat. No. B047977
Key on ui cas rn: 154924-17-1
M. Wt: 147.18 g/mol
InChI Key: YIZXYFJKSCABES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432293B2

Procedure details

In a 25 ml sealed tube, 1.0 g (7.2 mmol) of 6-chloro-nicotino-nitrile and 1.9 ml (10.8 mmol, 5.6 M, 1.5 eq.) of a solution of dimethyl-amine in ethanol are dissolved in 10 ml of THF. Then, 1.5 ml (10.8 mmol, 1.5 eq.) of triethyl-amine are added and the reaction mixture heated to 75° C. After 4 h, the mixture was cooled to rt and concentrated. The residue was taken up in dichloro-methane and aqueous NaHCO3 (5%), the phases separated and the aqueous phases extracted two times with dichloro-methane. The combined organic phases were dried (Na2SO4) and concentrated. The title compound was obtained as a beige solid and used for the next step without further purification. Mass spectrum: m/z (M+H)+: 148.0
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH3:10][NH:11][CH3:12].C(N(CC)CC)C>C(O)C.C1COCC1>[CH3:10][N:11]([CH3:12])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
solution
Quantity
1.9 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 ml sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
aqueous NaHCO3 (5%), the phases separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases extracted two times with dichloro-methane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C1=NC=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.